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Compound of Interest

2-Amino-5-chloropyridine-3-
Compound Name: S
carboxylic acid

Cat. No.: B112735

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged"
scaffold, forming the core of numerous therapeutic agents.[1] Within this class, 2-Amino-5-
chloropyridine-3-carboxylic acid (CAS No. 58584-92-2) has emerged as a particularly
strategic building block. Its structure is deceptively simple, yet it possesses a trifecta of
functional groups—an amino group, a carboxylic acid, and a chlorine atom—that provide
medicinal chemists with a versatile and powerful platform for molecular construction.[2][3] This
inherent functionality allows for precise, multi-directional modifications, making it an
indispensable intermediate in the synthesis of complex, biologically active molecules,
especially in the realm of targeted therapies like kinase inhibitors.[2][4]

This guide offers a deep dive into the core technical aspects of this compound, moving beyond
simple data recitation to explain the causality behind its synthesis, reactivity, and application. It
is designed for researchers, scientists, and drug development professionals who require a
practical, field-proven understanding of this valuable chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of
its effective use in synthesis and analysis.

Physicochemical Properties
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The key physical and chemical identifiers for 2-Amino-5-chloropyridine-3-carboxylic acid
are summarized below. The melting point indicates high thermal stability, typical of crystalline
solids with strong intermolecular hydrogen bonding potential from the carboxylic acid and
amino groups.[5][6] The predicted pKa suggests it is a moderately strong acid.[7]

Property Value Source(s)
CAS Number 58584-92-2 [2]
Molecular Formula CeHsCIN20:2 [6]
Molecular Weight 172.57 g/mol [6]

Off-white to yellow
Appearance , _ [5]
solid/crystalline powder

224-230 °C (with

Melting Point N [6]
decomposition)

Boiling Point 353.1 £ 42.0 °C (Predicted) [7]

pKa 2.57 £ 0.10 (Predicted) [7]

2-Amino-6-chloronicotinic acid,
Synonyms 2-Amino-6-chloropyridine-3- [6]

carboxylic acid

Spectroscopic Signature (*H and **C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and
purity of the compound. While a publicly available, fully assigned spectrum is not readily
available, the expected chemical shifts can be reliably predicted based on analysis of
structurally related compounds, such as 2-amino-5-chloropyridine.[8][9] The electron-
withdrawing nature of the chlorine and carboxylic acid groups will deshield adjacent protons
and carbons, shifting them downfield.
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H NMR (Expected Shifts) 13C NMR (Expected Shifts)
H-4: ~8.1-8.3 ppm (d) C-2 (C-NHz2): ~158-160 ppm
H-6: ~8.4-8.6 ppm (d) C-3 (C-COOH): ~115-117 ppm
-NHz: ~6.5-7.5 ppm (br s) C-4: ~140-142 ppm

-COOH: ~12-14 ppm (br s) C-5 (C-CI): ~125-127 ppm

C-6: ~148-150 ppm

C=0: ~165-168 ppm

Note: Predicted shifts are for a DMSO-ds solvent. Actual values may vary based on solvent and
experimental conditions.

Synthesis and Manufacturing Considerations

The synthesis of 2-Amino-5-chloropyridine-3-carboxylic acid is a key consideration for its
use in large-scale applications. The most direct and common industrial routes often start from
more heavily halogenated pyridine precursors.

Recommended Synthetic Protocol: Regioselective
Ammonolysis

A robust method involves the regioselective nucleophilic aromatic substitution of a chlorine
atom from 2,6-dichloronicotinic acid.[3] The rationale for this approach lies in the differential
reactivity of the two chlorine atoms. The chlorine at the 2-position is more activated towards
nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the
ring nitrogen, making its selective replacement by an amino group feasible.

Reaction Scheme: 2,6-Dichloronicotinic Acid — 2-Amino-6-chloronicotinic Acid
Step-by-Step Methodology:

» Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichloronicotinic acid (1
equivalent).
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Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or water. Add an
excess of aqgueous ammonia (e.g., 28-30% solution, 5-10 equivalents). The excess ammonia
serves as both the nucleophile and the base to neutralize the HCI byproduct.

Reaction Conditions: Seal the vessel and heat to a temperature between 120-150 °C. The
reaction is typically run for 12-24 hours. The elevated temperature and pressure are
necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any
excess pressure. Acidify the reaction mixture with concentrated HCI to a pH of ~2-3. This
step protonates the product, causing it to precipitate out of the aqueous solution while
keeping unreacted starting material and byproducts dissolved.

Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove any
inorganic salts. The crude product can be further purified by recrystallization from an
appropriate solvent system, such as an ethanol/water mixture, to yield the final product with
high purity.

Synthesis Workflow Diagram
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Caption: Regioselective ammonolysis synthesis workflow.
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Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-Amino-5-chloropyridine-3-carboxylic acid stems from the distinct
reactivity of its three functional groups, which can be addressed sequentially or in concert to
build molecular complexity.

e 2-Amino Group: This group is a potent nucleophile and a directing group. It readily
undergoes acylation, sulfonylation, and can be used in coupling reactions to form larger
heterocyclic systems.[10] Its primary role in many syntheses is to serve as an anchor point
for building out one side of the target molecule.

o 3-Carboxylic Acid Group: The carboxylic acid is a versatile handle for forming amide or ester
linkages.[11] Amide bond formation is particularly critical in the synthesis of kinase inhibitors,
as the resulting N-H group often forms a crucial hydrogen bond with the "hinge region” of the
kinase's ATP-binding pocket. The acid must typically be activated first, using reagents like
HATU, T3P, or conversion to an acyl chloride with thionyl chloride (SOCI2).[10][11]

e 5-Chloro Group: The chlorine atom is a leaving group that can be displaced via nucleophilic
aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the introduction of a wide
variety of aryl, heteroaryl, or alkyl groups, providing a key vector for modulating a
compound's pharmacological properties.

Core Reaction Workflow: Amide Bond Formation for
Kinase Inhibitors

A representative and critical transformation of this molecule is its conversion into an amide, a
cornerstone of its application in drug discovery.

2-Amino-5-chloro-
pyridine-3-carboxylic acid

VCOOD%(ACM Activation

e.g., SOCIz, HATU, T3P )—»chvaled Intermediate

{ Primary/Secondary Amine | R-NH: }

e.g., Acyl Chioride (-COCI)
or Activates d Ester

{ Nucleophilic Acyl Substitution }

{Final Amide Product |
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Caption: Workflow for activating and coupling the carboxylic acid.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors

The pyridine scaffold is a bioisostere for purines, making it an ideal starting point for designing
molecules that target the ATP-binding sites of kinases. 2-Amino-5-chloropyridine-3-
carboxylic acid is particularly well-suited for this role. The related compound, 2-amino-5-
bromopyridine, is a key precursor in the synthesis of Pexidartinib, a potent inhibitor of the
Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[4] The synthetic logic is directly
transferable.

Conceptual Model of Kinase Inhibition

The molecule serves as a "headpiece” that orients the rest of the inhibitor within the kinase
active site.

The 2-Amino Group: This group is often coupled to another heterocyclic ring system, which
provides additional interactions and vectors for substitution.

o The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with residues in
the active site.

o The Amide derived from the Carboxylic Acid: The crucial N-H of the amide typically forms a
hydrogen bond with the kinase hinge region, a key anchoring interaction for many Type | and
Type Il kinase inhibitors.

e The 5-Chloro Position: This serves as the attachment point for a larger moiety that extends
into a hydrophobic pocket of the kinase, contributing significantly to binding affinity and
selectivity.
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Caption: Conceptual model of inhibitor binding in a kinase pocket.

Analytical Characterization: Ensuring Purity and
Identity

Rigorous analytical control is essential to ensure the quality of the intermediate, as impurities
can carry through to the final active pharmaceutical ingredient (AP1).[12] Reversed-phase high-
performance liquid chromatography (RP-HPLC) is the standard method for purity assessment.
[12][13]

Protocol for RP-HPLC Purity Analysis

This protocol is adapted from established methods for the closely related 2-amino-5-
chloropyridine and is suitable for determining the purity of the title compound and separating it
from potential process-related impurities.[12]
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Parameter Condition

HPLC with Gradient Pump, Autosampler, and
UV-Vis Detector

Instrumentation

Column C18, 4.6 x 150 mm, 2.7 um particle size

) 0.1% (v/v) Orthophosphoric Acid in Water, pH
Mobile Phase A

3.0

Mobile Phase B Acetonitrile (HPLC Grade)

Gradient T?me 0: 5% B; Time 20: 95% B; Time 25: 95% B;
Time 26: 5% B

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 uL

Column Temp. 30°C

Diluent 50:50 (v/v) Mobile Phase A : Mobile Phase B

System Suitability Requirements:
 Tailing Factor: 0.8 - 1.5 for the main peak.
o Theoretical Plates: Not less than 2000 for the main peak.

o RSD: Not more than 2.0% for five replicate injections of a standard solution.

Analytical Workflow Diagram
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Caption: Standard workflow for HPLC purity analysis.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
The following guidelines are based on available Material Safety Data Sheets (MSDS).

e Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory
irritation (H335).[6]

o Personal Protective Equipment (PPE): Handle with gloves (nitrile rubber), safety glasses with
side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. If
dust formation is likely, use a NIOSH-approved particulate respirator.
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o Storage: Store in a cool, dry place in a tightly sealed container. Keep in a dark place under
an inert atmosphere.[7]

» Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal
company. Do not let the product enter drains.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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